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Compound of Interest

Compound Name: Fengabine

Cat. No.: B1672504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for Fengabine, an

investigational GABAergic agent, in the context of its intended indications: depression and

epilepsy. The following sections objectively compare Fengabine's performance with alternative

treatments of its era, supported by available experimental data. Methodologies from key cited

experiments are detailed to allow for critical evaluation and replication.

Quantitative Data Summary
The following tables summarize the quantitative data extracted from historical clinical trials of

Fengabine for depression and contemporaneous trials of alternative treatments for both

depression and epilepsy.

Table 1: Fengabine vs. Tricyclic Antidepressants (TCAs)
for Depression (Pooled Data from Six Double-Blind
Trials)
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Parameter Fengabine
Tricyclic Antidepressants
(TCAs)

Total Patients 194
204 (98 clomipramine, 63

amitriptyline, 43 imipramine)

Patient Population
284 Major Depression, 114

Minor Depression (pooled)

284 Major Depression, 114

Minor Depression (pooled)

Dosage Range 600 - 2,400 mg/day 50 - 200 mg/day

Treatment Duration 4 weeks 4 weeks

Primary Efficacy Measure
Hamilton Depression Rating

Scale (HAM-D)

Hamilton Depression Rating

Scale (HAM-D)

Physician-Rated Improvement
74% rated as "improved" or

"much improved"[1][2]

72% rated as "improved" or

"much improved"[1][2]

Key Side Effects

More frequent alteration of

Gamma-GT (30.4%),

increased cholesterol[1][2]

Significantly more frequent

anticholinergic side effects[1]

[2]

Overall Efficacy

No significant difference in

mean HAM-D scores

compared to TCAs[1].

Fengabine showed a slight

trend for better performance in

minor depression, while TCAs

were slightly better in major

depression[1]. Fengabine was

reported to have a faster onset

of action[3].

No significant difference in

mean HAM-D scores

compared to Fengabine[1].

Note: Detailed quantitative data from the six individual trials were not publicly available in the

reviewed literature.

Table 2: Historical Clinical Trial Data for
Contemporaneous Epilepsy Treatments
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Drug Trial Design Patient Population
Key
Efficacy/Outcome
Measures

Phenobarbital

Randomized

Controlled Trials

(often of poor

methodological quality

by modern standards)

[4][5]

Childhood epilepsy,

focal and generalized

tonic-clonic

seizures[4][6]

No evidence of

difference in

antiepileptic efficacy

compared to other

AEDs[4].

Phenytoin
Double-blind,

controlled trials[7]

Focal and generalized

epilepsy[8]

Effective in preventing

tonic-clonic and focal

seizures[8]. Reduced

seizure frequency

significantly in the first

week after head

trauma.

Carbamazepine
Randomized,

controlled trials[9][10]

Focal onset seizures,

generalized tonic-

clonic seizures[9]

Effective in reducing

seizure recurrence

after a first afebrile

seizure[9]. No

statistically significant

difference in seizure

control compared to

phenytoin.

Sodium Valproate

Open-label,

prospective study;

cross-over study[11]

Newly or recently

diagnosed focal onset

epilepsy; partial

seizures[12][11]

77% of subjects were

seizure-free at 6

months[12]. At least

as effective as

carbamazepine, with

11/19 patients

seizure-free at one

year compared to 8/19

on

carbamazepine[11].
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Note: Clinical trial data for Fengabine in the treatment of epilepsy were not found in the

publicly available literature. Preclinical studies suggested a wide-spectrum anticonvulsant

action, but this does not appear to have been translated into published clinical trials in

humans[13].

Experimental Protocols
Fengabine Depression Trials (General Protocol)
The six double-blind trials comparing Fengabine to TCAs followed a similar parallel-group

design[2].

Patient Selection: Adult patients diagnosed with major or minor depressive disorders

according to DSM-III criteria were included[1].

Treatment Allocation: Patients were randomly assigned to receive either Fengabine or a

TCA (clomipramine, amitriptyline, or imipramine)[1].

Dosing: Fengabine was administered at doses ranging from 600 to 2,400 mg/day. TCAs

were dosed between 50 and 200 mg/day[1].

Blinding: The studies were double-blind, meaning neither the patients nor the investigators

knew which treatment was being administered.

Assessment: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale

(HAM-D). Physician's clinical improvement ratings were also used. Safety and tolerability

were assessed by monitoring side effects[1][2].

Duration: The treatment period was four weeks[1].

Historical Tricyclic Antidepressant Trials (General
Protocol)
Clinical trials of TCAs such as amitriptyline and imipramine conducted in the same era often

followed a double-blind, placebo-controlled design.

Patient Selection: Patients with a diagnosis of major depressive disorder were recruited.
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Washout Period: A washout period of one to two weeks with a single-blind placebo was often

employed to exclude placebo responders[9].

Treatment Allocation: Patients were randomly assigned to receive the active drug (e.g.,

amitriptyline, imipramine) or a placebo.

Dosing: Doses were often titrated to a target therapeutic level (e.g., median dose of 125 mg

for amitriptyline)[3].

Assessment: Efficacy was assessed using standardized depression rating scales like the

HAM-D.

Duration: The typical trial duration was six weeks[3][9].

Signaling Pathways and Experimental Workflows
Fengabine's Hypothesized Mechanism of Action
Fengabine is classified as a GABAergic agent. However, its mechanism is indirect. While its

antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline,

Fengabine does not bind directly to GABA receptors or inhibit the GABA-transaminase (GABA-

T) enzyme[13]. This suggests that Fengabine enhances GABAergic transmission through an

upstream mechanism, leading to increased GABAergic signaling and subsequent neuronal

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fengabine, a new GABAmimetic agent in the treatment of depressive disorders: an
overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]

2. karger.com [karger.com]

3. Therapeutic effects of fengabine, a new GABAergic agent, in depressed outpatients: a
double-blind study versus clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Phenobarbital for childhood epilepsy: systematic review - PMC [pmc.ncbi.nlm.nih.gov]

5. Revisiting phenobarbital for epilepsy: Large gaps in knowledge still exist, but we may be
underestimating its clinical value - PMC [pmc.ncbi.nlm.nih.gov]

6. epilepsy.com [epilepsy.com]

7. Phenytoin and postoperative epilepsy. A double-blind study - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Phenytoin - Wikipedia [en.wikipedia.org]

9. A randomized study of carbamazepine versus no medication after a first unprovoked
seizure in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized
controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. [Efficacy of sodium valproate in partial epilepsy. Crossed study of valproate and
carbamazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]

12. An observational study of first-line valproate monotherapy in focal epilepsy - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Fengabine, a novel antidepressant GABAergic agent. I. Activity in models for
antidepressant drugs and psychopharmacological profile - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Replicating Historical Fengabine Clinical Trial Data: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1672504?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2668780/
https://pubmed.ncbi.nlm.nih.gov/2668780/
https://karger.com//Article/PDF/118485
https://pubmed.ncbi.nlm.nih.gov/2281807/
https://pubmed.ncbi.nlm.nih.gov/2281807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1820948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC529354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC529354/
https://www.epilepsy.com/tools-resources/seizure-medication-list/phenobarbital
https://pubmed.ncbi.nlm.nih.gov/6339686/
https://pubmed.ncbi.nlm.nih.gov/6339686/
https://en.wikipedia.org/wiki/Phenytoin
https://pubmed.ncbi.nlm.nih.gov/2524679/
https://pubmed.ncbi.nlm.nih.gov/2524679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712487/
https://pubmed.ncbi.nlm.nih.gov/6431586/
https://pubmed.ncbi.nlm.nih.gov/6431586/
https://pubmed.ncbi.nlm.nih.gov/18042239/
https://pubmed.ncbi.nlm.nih.gov/18042239/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://pubmed.ncbi.nlm.nih.gov/3033203/
https://www.benchchem.com/product/b1672504#replicating-historical-fengabine-clinical-trial-data
https://www.benchchem.com/product/b1672504#replicating-historical-fengabine-clinical-trial-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1672504#replicating-historical-fengabine-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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